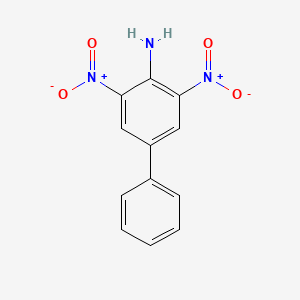

3,5-Dinitrobiphenyl-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dinitrobiphenyl-4-amine is a useful research compound. Its molecular formula is C12H9N3O4 and its molecular weight is 259.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

3,5-Dinitrobiphenyl-4-amine serves as a crucial building block in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, leading to the development of novel materials and pharmaceuticals.

Key Reactions:

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions to form derivatives with enhanced properties.

- Reduction Reactions: The nitro groups can be reduced to amines, facilitating the synthesis of other biologically active compounds.

Biological Research

In biological research, this compound has been investigated for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular mechanisms and disease pathways.

Biological Activities:

- Anticancer Properties: Preliminary studies suggest that this compound exhibits significant anticancer activity. For example, it has shown efficacy against various cancer cell lines by inducing apoptosis while sparing normal cells.

Medicinal Chemistry

The compound is being explored for its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.

Case Studies:

-

Cancer Treatment Case Study:

- Objective: Evaluate the anticancer effects in breast cancer models.

- Findings: The compound induced significant apoptosis in cancer cells with minimal effects on normal cells, suggesting a targeted therapeutic potential.

- Antimicrobial Efficacy Case Study:

Industrial Applications

In industry, this compound is utilized in the formulation of dyes and pigments. Its vibrant color properties make it suitable for various applications in textiles and coatings.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Anticancer | Breast Cancer Cells | Induction of apoptosis |

| Antimicrobial | Multi-drug Resistant Bacteria | Inhibition of growth |

Table 2: Synthesis Pathways

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Derivative |

| Reduction | This compound + Reducing Agent | Amino Derivative |

Analyse Des Réactions Chimiques

Diazotization and Substitution Reactions

The primary amine group undergoes diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium salt. This intermediate participates in substitution reactions:

-

Sandmeyer Reaction : Treatment with CuCl replaces the diazonium group with chlorine, yielding 3,5-dinitrobiphenyl-4-chloride. Yields for analogous aryl diazonium salts range from 40–80% depending on reaction conditions .

-

Schiemann Reaction : Reaction with BF₄⁻ generates aryl fluorides, but this requires isolation of stable diazonium tetrafluoroborate salts .

-

Reductive Removal : Hypophosphorous acid (H₃PO₂) eliminates the amino group via a radical mechanism, forming biphenyl derivatives .

Table 1: Substitution Reactions of Diazonium Intermediate

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Requires acetyl protection of the amine (e.g., acetic anhydride) to prevent oxidation. Subsequent nitration introduces nitro groups at the ortho/para positions of the amino-substituted ring .

-

Sulfonation : Occurs under fuming H₂SO₄, but competing decomposition is observed due to nitro group instability .

Nucleophilic Aromatic Substitution (NAS)

Nitro groups facilitate NAS under strongly acidic or basic conditions. For example:

-

Methoxy Displacement : 2-Methoxy-3,5-dinitropyridine derivatives undergo substitution with amines (k₁ = 0.94–1.6 × 10⁻³ L/mol·s) .

-

Cyanide Introduction : Requires high temperatures and catalysts like PdCl₂ (e.g., conversion of bis-amide precursors to dicyano derivatives in 60–80% yield) .

Table 2: Kinetics of NAS with Secondary Amines

| Amine | Rate Constant (k₁, L/mol·s) | Conditions | Source |

|---|---|---|---|

| Pyrrolidine | 1.6 × 10⁻³ | CH₃CN, 20°C | |

| Piperidine | 1.2 × 10⁻³ | CH₃CN, 20°C | |

| Morpholine | 0.94 × 10⁻³ | CH₃CN, 20°C |

Reduction Reactions

Nitro groups are reducible to amines using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl:

-

Full Reduction : Converts both nitro groups to amines, yielding 3,5-diaminobiphenyl-4-amine. Excess H₂ and prolonged reaction times are required .

-

Selective Reduction : Partial reduction is achievable with controlled H₂ flow, but mixtures often result .

Acetylation and Protection

The amine group is acetylated (acetic anhydride/pyridine) to prevent undesired reactions during nitration or sulfonation. Deacetylation (HCl/EtOH) restores the amine post-reaction .

Thermal and Oxidative Stability

-

Decomposition : Heating above 270°C leads to decomposition, releasing NOₓ gases .

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the biphenyl backbone, forming carboxylic acids .

Key Challenges and Considerations

Propriétés

Formule moléculaire |

C12H9N3O4 |

|---|---|

Poids moléculaire |

259.22 g/mol |

Nom IUPAC |

2,6-dinitro-4-phenylaniline |

InChI |

InChI=1S/C12H9N3O4/c13-12-10(14(16)17)6-9(7-11(12)15(18)19)8-4-2-1-3-5-8/h1-7H,13H2 |

Clé InChI |

CSOJPKCXJMGPIB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.